molecular formula C8H10N2O4S B097401 N,N-dimethyl-4-nitrobenzenesulfonamide CAS No. 17459-03-9

N,N-dimethyl-4-nitrobenzenesulfonamide

Cat. No. B097401
Key on ui cas rn: 17459-03-9
M. Wt: 230.24 g/mol
InChI Key: ZCWXRMBVAKOURU-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

To a stirring solution of dimethylamine (180 mL, 40% in water, 1.57 mol) in methanol (180 mL) at 0° C., was slowly added 4-nitrobenzenesulfonyl chloride (69.5 g, 314 mmol). After complete addition, the cold bath was removed; and, after stirring overnight, the mixture was filtered and the precipitate was washed with water and dried in vacuo to give 68 g (94%) of tan solid.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=1)([O-:6])=[O:5]>CO>[CH3:1][N:2]([CH3:3])[S:13]([C:10]1[CH:9]=[CH:8][C:7]([N+:4]([O-:6])=[O:5])=[CH:12][CH:11]=1)(=[O:14])=[O:15]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
69.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
and, after stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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